p-Chlorophenyltrimethylsilane

Description

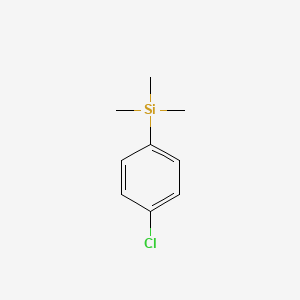

Structure

3D Structure

Properties

IUPAC Name |

(4-chlorophenyl)-trimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13ClSi/c1-11(2,3)9-6-4-8(10)5-7-9/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCQUSGXMZKOTPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2065125 | |

| Record name | (p-Chlorophenyl)trmethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2065125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10557-71-8 | |

| Record name | 1-Chloro-4-(trimethylsilyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10557-71-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-chloro-4-(trimethylsilyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010557718 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-chloro-4-(trimethylsilyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (p-Chlorophenyl)trmethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2065125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chlorophenyltrimethylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

p-Chlorophenyltrimethylsilane synthesis via Grignard reagent

An In-depth Technical Guide to the Synthesis of p-Chlorophenyltrimethylsilane via Grignard Reagent

Authored by a Senior Application Scientist

This guide provides a comprehensive, field-proven methodology for the synthesis of this compound. It moves beyond a simple recitation of steps to explore the underlying chemical principles, justify critical process decisions, and establish a self-validating protocol for researchers, scientists, and professionals in drug development and materials science.

Strategic Overview: The Rationale and Application

This compound is a valuable organosilane intermediate.[1] Its utility stems from the dual functionality of the trimethylsilyl group and the chloro-substituted aromatic ring. The trimethylsilyl moiety can serve as a bulky protecting group or a precursor for further transformations, while the chloro-substituent provides a reactive site for cross-coupling reactions, making it a versatile building block in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.[1]

The Grignard reaction represents the most direct and robust method for its synthesis. This pathway involves the formation of a highly nucleophilic organomagnesium halide (a Grignard reagent), which subsequently attacks an electrophilic silicon center.[2] This guide focuses on the synthesis from 1-bromo-4-chlorobenzene, a strategic choice that leverages the differential reactivity of carbon-halogen bonds.

The Core Synthesis: Mechanism and Key Principles

The synthesis is a two-stage, one-pot process. Understanding the mechanism of each stage is critical for troubleshooting and optimization.

Stage 1: Formation of the Grignard Reagent (p-Chlorophenylmagnesium Bromide)

The process begins with the formation of the Grignard reagent via the oxidative insertion of magnesium metal into the carbon-bromine bond of 1-bromo-4-chlorobenzene.[3]

Reaction: p-Cl-C₆H₄-Br + Mg → p-Cl-C₆H₄-MgBr

Causality Behind Experimental Choices:

-

Starting Material Selection: 1-bromo-4-chlorobenzene is the preferred precursor. The C-Br bond is significantly more reactive towards magnesium insertion than the C-Cl bond.[4] This chemoselectivity is crucial, as it ensures the formation of the desired p-Cl-C₆H₄-MgBr reagent, leaving the chloro group intact for subsequent applications. Attempting the reaction with p-dichlorobenzene would be substantially more difficult under standard conditions.[4]

-

The Role of the Solvent: Anhydrous ethereal solvents are essential. Tetrahydrofuran (THF) is generally superior to diethyl ether for this synthesis.[5][6] THF's higher boiling point allows for a greater operating temperature range, and its superior ability to solvate and stabilize the organomagnesium species facilitates the reaction.[6] The magnesium(II) center in the Grignard reagent is coordinated by solvent molecules, forming a tetrahedral complex that is crucial for its stability and reactivity.[7]

-

The Schlenk Equilibrium: In THF, Grignard reagents exist in an equilibrium between the organomagnesium halide (RMgX) and the diorganomagnesium (R₂Mg) and magnesium halide (MgX₂) species.[5][8] This equilibrium can influence the kinetics and mechanism of the subsequent reaction with the chlorosilane.[5][8][9]

Stage 2: Silylation with Trimethylchlorosilane

Once formed, the nucleophilic carbon of the Grignard reagent attacks the electrophilic silicon atom of trimethylchlorosilane (TMCS), displacing the chloride and forming the new carbon-silicon bond.

Reaction: p-Cl-C₆H₄-MgBr + (CH₃)₃SiCl → p-Cl-C₆H₄-Si(CH₃)₃ + MgBrCl

Key Mechanistic Considerations:

-

Nucleophilic Substitution: This step is a classic nucleophilic substitution at a silicon center. The polarity of the C-Mg bond renders the aromatic carbon strongly nucleophilic, while the Si-Cl bond is polarized towards the chlorine, making the silicon atom electrophilic.

-

Reaction Order: The addition of the silane to the pre-formed Grignard reagent (normal addition) is the preferred protocol when complete substitution is desired, as is the case here.[6] This ensures the silane is always in the presence of an excess of the nucleophile, driving the reaction to completion.

Caption: Overall reaction scheme for the two-stage synthesis.

Detailed Experimental Protocol

This protocol is designed as a self-validating system. Adherence to these steps, particularly regarding anhydrous and inert conditions, is paramount for success.

Pre-Reaction Setup and Reagent Handling

-

Glassware Preparation: All glassware (three-necked round-bottom flask, reflux condenser, dropping funnel) must be rigorously dried by flame-drying under a vacuum or oven-drying at >120°C for several hours.[10] Assemble the apparatus while hot and allow it to cool to room temperature under a constant, gentle stream of an inert gas (Nitrogen or Argon).[11]

-

Inert Atmosphere: Maintain a positive pressure of inert gas throughout the entire reaction to exclude atmospheric moisture and oxygen, which rapidly destroy the Grignard reagent.[7]

-

Reagent Purity: Use fresh, shiny magnesium turnings.[11] If the surface is dull (oxidized), it must be activated. Solvents must be anhydrous grade, and starting materials should be free of water.[11]

Step-by-Step Synthesis Workflow

-

Initiation:

-

To the flame-dried, three-necked flask, add magnesium turnings (1.1 eq.).

-

Add a single crystal of iodine. The iodine acts as an activator, chemically etching the passivating magnesium oxide layer on the turnings.[7][11][12]

-

Cover the magnesium with anhydrous THF.

-

Prepare a solution of 1-bromo-4-chlorobenzene (1.0 eq.) in anhydrous THF in the dropping funnel.

-

Add a small aliquot (~5-10%) of the 1-bromo-4-chlorobenzene solution to the magnesium suspension.[12]

-

Validation Point: Successful initiation is confirmed by the disappearance of the purple iodine color and the spontaneous onset of bubbling or gentle refluxing of the THF.[12] If the reaction does not start, gentle warming with a heat gun or sonication may be required.[13]

-

-

Grignard Reagent Formation:

-

Once initiated, add the remaining 1-bromo-4-chlorobenzene solution dropwise from the funnel at a rate that maintains a steady but controlled reflux.[11] This slow addition is critical to prevent a runaway exothermic reaction and to minimize the formation of the Wurtz coupling biphenyl byproduct.[11]

-

After the addition is complete, continue to stir the resulting grey/brown mixture at room temperature or with gentle reflux for an additional 30-60 minutes to ensure complete consumption of the aryl halide.[12][14]

-

-

Silylation Reaction:

-

Cool the freshly prepared Grignard reagent solution to 0°C using an ice-water bath. This helps to moderate the exothermicity of the subsequent reaction.

-

Add trimethylchlorosilane (1.05 eq.) dropwise via syringe or dropping funnel to the cooled, stirred Grignard solution.

-

Validation Point: A noticeable exothermic reaction and the formation of a white precipitate (magnesium salts, MgBrCl) will occur.

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1-2 hours to ensure the reaction goes to completion.

-

-

Work-up and Isolation:

-

Cool the reaction mixture again in an ice bath.

-

Carefully and slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[15] This protonates and neutralizes any remaining Grignard reagent and hydrolyzes magnesium alkoxides without using a strong acid that could potentially cleave the Si-C bond.

-

Transfer the mixture to a separatory funnel. Add diethyl ether or ethyl acetate to extract the product.

-

Wash the organic layer sequentially with saturated NH₄Cl solution, water, and finally brine.

-

Dry the isolated organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The crude product is typically a liquid. Purify by vacuum distillation to yield this compound as a clear, colorless oil. Collect the fraction boiling at the correct temperature for the given pressure.

-

Caption: Step-by-step experimental workflow diagram.

Quantitative Data and Characterization

Table of Reaction Parameters

| Parameter | Value/Condition | Rationale/Comment |

| Starting Material | 1-bromo-4-chlorobenzene | Selective C-Br bond reactivity.[4] |

| Mg Turnings | 1.1 - 1.2 equivalents | Slight excess ensures complete consumption of the aryl halide. |

| Trimethylchlorosilane | 1.0 - 1.1 equivalents | Slight excess drives the silylation to completion. |

| Solvent | Anhydrous Tetrahydrofuran (THF) | Superior stabilization of Grignard reagent compared to diethyl ether.[5][6] |

| Initiator | Iodine (catalytic amount) | Activates magnesium surface.[7] |

| Atmosphere | Inert (Nitrogen or Argon) | Prevents quenching of the Grignard reagent by H₂O or O₂.[7] |

| Grignard Formation T | Reflux temperature of THF (~66°C) | Sufficient thermal energy for reaction, controlled by dropwise addition. |

| Silylation T | 0°C to Room Temperature | Initial cooling controls exotherm, followed by RT to ensure completion. |

| Work-up Quench | Saturated aq. NH₄Cl | Mildly acidic; neutralizes excess Grignard without damaging the product.[15] |

| Expected Yield | 75-90% | Dependent on strict adherence to anhydrous and inert conditions. |

Product Characterization

Confirmation of the final product's structure and purity is achieved through standard spectroscopic techniques.[16][17]

-

¹H NMR (CDCl₃): The spectrum should show two distinct signals in the aromatic region, corresponding to the two sets of chemically non-equivalent aromatic protons. These will appear as doublets due to ortho-coupling. A sharp singlet will be present in the upfield region (~0.2-0.3 ppm) corresponding to the nine equivalent protons of the trimethylsilyl group.

-

¹³C NMR (CDCl₃): The spectrum will show four signals for the aromatic carbons (two substituted, two protonated) and one signal for the methyl carbons of the trimethylsilyl group.

-

FT-IR (Neat): Key vibrational bands will include C-H stretching from the aromatic ring (~3050-3100 cm⁻¹) and the methyl groups (~2850-2960 cm⁻¹), strong Si-CH₃ rocking/bending vibrations (~1250 cm⁻¹ and ~840 cm⁻¹), and a C-Cl stretching band in the fingerprint region.

Critical Safety Mandates

The synthesis of Grignard reagents involves significant hazards that must be rigorously managed. A thorough risk assessment is mandatory before commencing any work.[10]

-

Grignard Reagents: These reagents are highly reactive and can be pyrophoric (ignite spontaneously in air), especially if the solvent evaporates. They react violently with water and other protic sources.[10][18] All transfers should be conducted under an inert atmosphere.

-

Trimethylchlorosilane (TMCS): TMCS is a highly flammable, corrosive, and volatile liquid.[19][20] It reacts with moisture (including humidity in the air) to release corrosive hydrogen chloride (HCl) gas.[19] Handling must occur in a well-ventilated fume hood.

-

Ethereal Solvents (THF, Diethyl Ether): These solvents are extremely flammable and can form explosive peroxides upon prolonged storage and exposure to air.[18][21] Ensure all ignition sources are removed from the work area.[21]

-

Personal Protective Equipment (PPE): Wear a flame-resistant lab coat, chemical splash goggles, and appropriate gloves (e.g., nitrile gloves are often insufficient for prolonged work; consult a glove compatibility chart).[10]

-

Quenching Procedure: The quenching of the reaction is highly exothermic. It must be performed slowly, with efficient cooling, and behind a safety shield.

Conclusion

The synthesis of this compound via the Grignard pathway is a powerful and efficient method. Success is not merely a matter of following steps but of understanding the causality behind each operation. By maintaining strict anhydrous and inert conditions, carefully controlling reaction exotherms, and selecting the appropriate precursors and solvents, researchers can reliably produce this valuable synthetic intermediate. The protocols and principles outlined in this guide provide a robust framework for achieving high-yield, reproducible results in a safe and effective manner.

References

- Title: Grignard reaction with chlorosilanes in THF: a kinetic study - PubMed Source: PubMed URL

- Title: Kinetics of the Grignard Reaction with Silanes in Diethyl Ether and Ether−Toluene Mixtures Source: N/A URL

- Title: The Synthesis of 4-Chlorophenyl-2-pyridinylmethanol: A Technical Guide - Benchchem Source: Benchchem URL

- Title: Grignard Reaction with Chlorosilanes in THF: A Kinetic Study - ResearchGate Source: ResearchGate URL

- Title: Technical Support Center: Grignard Reactions for 4-Chlorophenyl-2-pyridinylmethanol - Benchchem Source: Benchchem URL

- Title: GRIGNARD REAGENTS AND SILANES - Gelest, Inc.

- Title: TRIMETHYLCHLOROSILANE - Gelest, Inc.

- Title: What are Grignard reagent preparation precautions during preparation?

- Title: Application Notes and Protocols: Grignard Reactions Involving (Chloromethyl)(triphenyl)

- Title: Safety Data Sheet: Trimethylchlorosilane - Carl ROTH Source: Carl ROTH URL

- Title: SAFETY DATA SHEET - Sigma-Aldrich Source: Sigma-Aldrich URL

- Title: Grignard Reagent 4-chlorophenylmagnesium bromide - Sciencemadness Discussion Board Source: Sciencemadness Discussion Board URL

- Title: Grignard Reaction - American Chemical Society Source: American Chemical Society URL

- Title: making Grignard reagents - YouTube Source: YouTube URL

- Title: Grignard reagent - Wikipedia Source: Wikipedia URL

- Title: Method of making phenyl-containing chlorosilanes with aliphatic or cycloparaffinic hydrocarbon solvents - Google Patents Source: Google Patents URL

- Title: this compound - CymitQuimica Source: CymitQuimica URL

- Title: Grignard Reaction with Chlorosilanes in THF: A Kinetic Study - ResearchGate Source: ResearchGate URL

- Title: this compound - MySkinRecipes Source: MySkinRecipes URL

- Title: Silane, trimethyl (4-phenyl-1,3-butadienyl)-, (E,E)

- Title: Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra - YouTube Source: YouTube URL

- Title: preparation of triphenyl methanol by grignard reaction use of carbon nucleophiles in organic synthesis Source: N/A URL

- Title: 4-chlorophenylmagnesium bromide - ChemBK Source: ChemBK URL

- Title: Organic Chemistry: Synthesis of a Grignard Reagent - YouTube Source: YouTube URL

- Title: Purification and characterization of microsomal cytochrome P-450s - PubMed - NIH Source: PubMed URL

- Title: Synthesis of Mixed Arylalkyl Tertiary Phosphines via the Grignard Approach - PMC - NIH Source: PMC URL

- Title: Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide - YouTube Source: YouTube URL

- Title: 1-(4-Chlorophenyl)

- Title: P700 Chlorophyll a-Protein : Purification, Characterization, and Antibody Preparation - NIH Source: NIH URL

- Title: 1-(4-chlorophenyl)

- Title: Predicting a Structure Based on NMR and IR Spectra - YouTube Source: YouTube URL

- Title: 1-(p-chlorophenyl)

Sources

- 1. This compound [myskinrecipes.com]

- 2. benchchem.com [benchchem.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Sciencemadness Discussion Board - Grignard Reagent 4-chlorophenylmagnesium bromide - Powered by XMB 1.9.11 [sciencemadness.org]

- 5. researchgate.net [researchgate.net]

- 6. gelest.com [gelest.com]

- 7. Grignard reagent - Wikipedia [en.wikipedia.org]

- 8. Grignard reaction with chlorosilanes in THF: a kinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. acs.org [acs.org]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. youtube.com [youtube.com]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. Synthesis of Mixed Arylalkyl Tertiary Phosphines via the Grignard Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Purification and characterization of microsomal cytochrome P-450s - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. P700 Chlorophyll a-Protein : Purification, Characterization, and Antibody Preparation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. chembk.com [chembk.com]

- 19. gelest.com [gelest.com]

- 20. carlroth.com:443 [carlroth.com:443]

- 21. quora.com [quora.com]

Spectroscopic Data of p-Chlorophenyltrimethylsilane: An In-depth Technical Guide

Introduction

p-Chlorophenyltrimethylsilane is an organosilicon compound of significant interest in organic synthesis and materials science. Its utility as a versatile intermediate stems from the combined reactivity of the trimethylsilyl group and the functional handle provided by the chloro-substituted aromatic ring. A thorough understanding of its molecular structure is paramount for its effective application, and this is robustly achieved through the synergistic use of modern spectroscopic techniques. This guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, offering insights for researchers, scientists, and professionals in drug development and materials science. We will delve into the interpretation of the spectral data, underpinned by the fundamental principles of each technique, to construct a comprehensive spectroscopic profile of this important molecule.

Molecular Structure

To provide a visual reference for the subsequent spectroscopic analysis, the molecular structure of this compound is presented below.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule.[1] By analyzing the chemical shifts, signal multiplicities, and coupling constants, the precise electronic environment and connectivity of atoms can be elucidated.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: A solution of this compound (typically 5-10 mg) is prepared in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (0 ppm).

-

Instrument Setup: The NMR spectra are acquired on a high-field NMR spectrometer (e.g., 300, 400, or 500 MHz for ¹H NMR).

-

¹H NMR Acquisition: A standard one-pulse experiment is performed. Key parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. For a high-quality spectrum, 8 to 16 scans are typically co-added.

-

¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired. Due to the low natural abundance of ¹³C, a larger number of scans (typically several hundred to thousands) is required. A relaxation delay of 2-5 seconds is used.

-

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected to obtain the final NMR spectra.

¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.45 | Doublet | 2H | Aromatic (H-2, H-6) |

| ~7.28 | Doublet | 2H | Aromatic (H-3, H-5) |

| ~0.25 | Singlet | 9H | -Si(CH₃)₃ |

Interpretation of ¹H NMR Spectrum:

The ¹H NMR spectrum of this compound is expected to show three distinct signals. The downfield region (δ 7.0-8.0 ppm) is characteristic of aromatic protons. Due to the para-substitution pattern, the aromatic protons are chemically non-equivalent and appear as two doublets. The protons ortho to the trimethylsilyl group (H-2 and H-6) are expected to be slightly deshielded compared to the protons meta to the trimethylsilyl group (H-3 and H-5) due to the electron-withdrawing nature of the chlorine atom and the anisotropic effect of the aromatic ring. The integration of these signals would confirm the presence of two protons for each doublet.

The most upfield signal, a sharp singlet at approximately 0.25 ppm, is characteristic of the nine equivalent protons of the trimethylsilyl (-Si(CH₃)₃) group. The singlet nature of this peak is due to the absence of adjacent protons to couple with. The high electron density around the silicon atom results in significant shielding, causing the signal to appear at a very low chemical shift.

¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~139.5 | Aromatic (C-4) |

| ~138.0 | Aromatic (C-1) |

| ~134.0 | Aromatic (C-2, C-6) |

| ~128.5 | Aromatic (C-3, C-5) |

| ~ -1.0 | -Si(CH₃)₃ |

Interpretation of ¹³C NMR Spectrum:

The proton-decoupled ¹³C NMR spectrum of this compound is anticipated to display five signals, corresponding to the five distinct carbon environments in the molecule. The aromatic region (δ 120-140 ppm) will show four signals. The carbon atom bearing the chlorine (C-4) and the carbon atom attached to the silicon (C-1) are quaternary and will appear as singlets with lower intensity. The chemical shift of C-4 will be influenced by the electronegativity of the chlorine atom. The protonated aromatic carbons will appear as more intense signals. Due to symmetry, the ortho carbons (C-2 and C-6) are equivalent, as are the meta carbons (C-3 and C-5).

The carbon atoms of the trimethylsilyl group are highly shielded and will appear as a single signal at a very high field (around -1.0 ppm). This characteristic upfield shift is a hallmark of silicon-bound methyl groups.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: FTIR Spectroscopy

-

Sample Preparation: A small drop of liquid this compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film. Alternatively, a solution of the compound in a suitable solvent (e.g., CCl₄) can be prepared and placed in a liquid cell.

-

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty salt plates or the solvent is first collected. Then, the sample spectrum is recorded.

-

Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum, which is typically plotted as transmittance (%) versus wavenumber (cm⁻¹).

IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3070-3050 | Medium | C-H stretch (aromatic) |

| 2960-2850 | Medium | C-H stretch (aliphatic, -CH₃) |

| ~1590, ~1480 | Medium | C=C stretch (aromatic ring) |

| ~1250 | Strong | Si-CH₃ symmetric deformation (umbrella mode) |

| ~1100 | Strong | C-Cl stretch |

| ~840-810 | Strong | p-disubstituted benzene C-H out-of-plane bend |

| ~700 | Strong | Si-C stretch |

Interpretation of IR Spectrum:

The IR spectrum of this compound displays several characteristic absorption bands that confirm its structure. The presence of the aromatic ring is indicated by the C-H stretching vibrations above 3000 cm⁻¹ and the C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The strong absorption band in the 840-810 cm⁻¹ range is highly diagnostic of a 1,4- (or para-) disubstituted benzene ring.

The trimethylsilyl group gives rise to a very strong and characteristic absorption at approximately 1250 cm⁻¹, which is attributed to the symmetric deformation (umbrella mode) of the Si-CH₃ bonds. The Si-C stretching vibration is typically observed around 700 cm⁻¹. The aliphatic C-H stretching of the methyl groups is seen in the 2960-2850 cm⁻¹ region. Finally, the C-Cl stretching vibration is expected to appear as a strong band around 1100 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight of a compound and its fragmentation pattern, which can be used to deduce its structure.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: A dilute solution of this compound in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer, typically via direct infusion or through a gas chromatography (GC-MS) or liquid chromatography (LC-MS) system.

-

Ionization: Electron Ionization (EI) is a common method for this type of molecule. The sample is bombarded with a high-energy electron beam (typically 70 eV), causing the molecule to lose an electron and form a molecular ion (M⁺•).

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of relative abundance versus m/z.

Predicted Mass Spectrum Data

| m/z | Relative Abundance | Assignment |

| 184 | Moderate | [M]⁺• (Molecular ion, ³⁵Cl isotope) |

| 186 | ~1/3 of M⁺• | [M+2]⁺• (Molecular ion, ³⁷Cl isotope) |

| 169 | High | [M - CH₃]⁺ (Loss of a methyl radical) |

| 133 | Low | [M - CH₃ - HCl]⁺ |

| 111 | Low | [C₆H₄Cl]⁺ (Chlorophenyl cation) |

| 73 | High | [Si(CH₃)₃]⁺ (Trimethylsilyl cation) |

Interpretation of Mass Spectrum:

The mass spectrum of this compound will provide valuable structural information. The molecular ion peak ([M]⁺•) is expected at m/z 184, corresponding to the molecule containing the ³⁵Cl isotope. A smaller peak at m/z 186, with approximately one-third the intensity of the m/z 184 peak, will be observed due to the natural abundance of the ³⁷Cl isotope. This isotopic pattern is a clear indicator of the presence of one chlorine atom in the molecule.

The most prominent fragmentation pathway is the loss of a methyl radical (•CH₃) from the molecular ion to form a stable benzylic-type cation at m/z 169. This is often the base peak in the spectrum. Further fragmentation can occur, such as the loss of HCl from the [M - CH₃]⁺ fragment. Another characteristic fragment is the trimethylsilyl cation, [Si(CH₃)₃]⁺, at m/z 73, which is a very stable and commonly observed ion in the mass spectra of trimethylsilyl compounds. The presence of a peak at m/z 111 would correspond to the chlorophenyl cation.

Sources

A Comprehensive Technical Guide to Quantum Chemical Calculations of p-Chlorophenyltrimethylsilane

Abstract

This technical guide provides a comprehensive overview of the theoretical and practical aspects of performing quantum chemical calculations on p-chlorophenyltrimethylsilane. Aimed at researchers, scientists, and professionals in drug development and materials science, this document details the rationale behind methodological choices, from the selection of theoretical frameworks like Density Functional Theory (DFT) to the appropriate basis sets for organosilicon compounds.[1][2] We present a step-by-step computational workflow, covering geometry optimization, vibrational frequency analysis, and the exploration of electronic properties through Natural Bond Orbital (NBO) and Frontier Molecular Orbital (HOMO-LUMO) analyses. The guide emphasizes the importance of robust, self-validating protocols to ensure the accuracy and reliability of computational predictions. All quantitative data are summarized in structured tables, and key workflows are visualized using diagrams to enhance clarity and understanding.

Introduction: The Significance of Organosilicon Compounds

Organosilicon compounds, characterized by carbon-silicon bonds, are a cornerstone of modern chemistry, with wide-ranging applications in materials science, organic synthesis, and medicinal chemistry.[1][2][3] this compound, as a representative of this class, presents an interesting case for computational study due to the interplay of the electron-donating trimethylsilyl group and the electron-withdrawing chloro substituent on the aromatic ring. Quantum chemical calculations offer a powerful lens to investigate the molecular structure, bonding, and electronic properties that govern the reactivity and physical characteristics of this and related molecules.[1][2] This guide aims to provide a robust framework for conducting such in-silico investigations with a high degree of scientific rigor.

Theoretical Foundations: Choosing the Right Computational Approach

The accuracy of any quantum chemical calculation is fundamentally dependent on the chosen theoretical method and basis set. For molecules of the size of this compound, Density Functional Theory (DFT) offers an excellent balance between computational cost and accuracy.[4][5][6]

Density Functional Theory (DFT)

DFT methods calculate the electronic structure of a molecule based on its electron density, rather than the complex many-electron wavefunction.[4] This approach has proven to be highly effective for a wide range of chemical systems. Among the various DFT functionals available, hybrid functionals like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are widely used and have demonstrated reliability in predicting the geometries and vibrational frequencies of organic and organometallic compounds.[7][8][9] The choice of the B3LYP functional is justified by its extensive validation in the literature for similar molecular systems.[10]

Basis Sets for Organosilicon Compounds

A basis set is a set of mathematical functions used to construct the molecular orbitals.[11] The choice of basis set is critical, especially for elements like silicon which have a different electronic structure compared to carbon. Pople-style basis sets, such as 6-311++G(d,p), are a common and effective choice.[7][11] Let's break down this nomenclature:

-

6-311G : This indicates a split-valence triple-zeta basis set, providing a flexible description of the valence electrons.

-

++ : These plus signs indicate the addition of diffuse functions on both heavy atoms and hydrogen atoms. Diffuse functions are important for accurately describing anions and systems with lone pairs of electrons.

-

(d,p) : These are polarization functions added to heavy atoms (d-functions) and hydrogen atoms (p-functions). Polarization functions allow for the distortion of atomic orbitals, which is crucial for accurately describing chemical bonds.[11]

For silicon-containing compounds, it is essential to use basis sets that have been specifically parameterized or validated for silicon to ensure an accurate description of its electronic structure.[12]

Computational Workflow: A Step-by-Step Protocol

The following protocol outlines the key steps for performing a comprehensive quantum chemical analysis of this compound. This workflow is designed to be self-validating, with each step building upon the validated results of the previous one.

Caption: A generalized workflow for quantum chemical calculations.

Step 1: Input Structure Generation

The initial step involves creating a 3D model of the this compound molecule. This can be done using molecular building software such as Avogadro or Chemcraft.[13][14] It is important to start with a reasonable initial geometry to facilitate a smooth convergence of the optimization process.

Step 2: Geometry Optimization

The goal of geometry optimization is to find the lowest energy arrangement of the atoms in the molecule, which corresponds to its most stable structure. This is a crucial step as all subsequent calculations depend on the accuracy of the optimized geometry.[15]

Protocol:

-

Select the DFT functional: B3LYP .

-

Select the basis set: 6-311++G(d,p) .

-

Perform the optimization calculation using a quantum chemistry software package like Gaussian, ORCA, or GAMESS.[13][16][17]

-

Verify that the optimization has converged to a stationary point on the potential energy surface.

Step 3: Vibrational Frequency Analysis

A frequency calculation should be performed on the optimized geometry. This serves two critical purposes:

-

Verification of the Minimum Energy Structure: A true minimum energy structure will have no imaginary frequencies. The presence of one or more imaginary frequencies indicates a saddle point (a transition state) rather than a stable minimum, and the geometry should be further optimized.[18]

-

Prediction of Vibrational Spectra: The calculated frequencies can be compared with experimental infrared (IR) and Raman spectra to validate the computational model.[7][18][19]

Protocol:

-

Use the optimized geometry from the previous step.

-

Perform a frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)).

-

Analyze the output to ensure all calculated frequencies are real (positive).

Step 4: Electronic Property Calculations

Once a verified minimum energy structure is obtained, a variety of electronic properties can be calculated to gain deeper insights into the molecule's behavior.

NBO analysis provides a chemically intuitive picture of bonding by transforming the calculated molecular orbitals into localized orbitals that correspond to Lewis structures (bonds, lone pairs, and core orbitals).[20][21][22] This analysis is invaluable for understanding charge distribution, hybridization, and intermolecular interactions.[20][23][24]

Key aspects to analyze:

-

Natural Atomic Charges: To understand the charge distribution within the molecule.

-

Second-Order Perturbation Theory Analysis: This reveals the stabilizing donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals, which are key to understanding hyperconjugation and delocalization effects.[22]

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions.[25]

-

HOMO: Represents the ability to donate an electron.

-

LUMO: Represents the ability to accept an electron.

-

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a measure of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.[26][27][28]

Results and Discussion: Interpreting the Computational Data

The output from the quantum chemical calculations will provide a wealth of quantitative data. Presenting this information in a clear and organized manner is crucial for interpretation.

Optimized Molecular Geometry

The key bond lengths and angles of the optimized structure of this compound should be tabulated and compared with available experimental data if possible.

| Parameter | Calculated Value (B3LYP/6-311++G(d,p)) |

| Si-C(phenyl) Bond Length (Å) | Value |

| C-Cl Bond Length (Å) | Value |

| Si-C(methyl) Bond Length (Å) | Value |

| C-Si-C Bond Angle (°) | Value |

| Dihedral Angles (°) | Value |

Note: The table above should be populated with the actual calculated values.

Vibrational Frequencies

A table comparing the calculated vibrational frequencies with experimental data (if available) should be presented. A scaling factor may be necessary to improve the agreement between theoretical and experimental values, as DFT methods tend to overestimate vibrational frequencies.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

| Mode 1 | Value | Value | Description |

| Mode 2 | Value | Value | Description |

| ... | ... | ... | ... |

Note: This table should be populated with the most significant vibrational modes.

NBO Analysis Results

Key findings from the NBO analysis, such as the natural atomic charges and significant donor-acceptor interactions, should be summarized.

| Atom | Natural Charge (e) |

| Si | Value |

| Cl | Value |

| C(phenyl, ipso) | Value |

| C(phenyl, para) | Value |

Note: Populate with actual calculated charges.

Significant Donor-Acceptor Interactions:

-

A list of the most significant interactions and their corresponding stabilization energies (E(2)) should be provided. This will highlight important electronic delocalization pathways.

HOMO-LUMO Analysis

The energies of the HOMO and LUMO, as well as the HOMO-LUMO gap, are critical parameters.

| Parameter | Energy (eV) |

| HOMO | Value |

| LUMO | Value |

| HOMO-LUMO Gap | Value |

Note: Populate with calculated energy values.

The spatial distribution of the HOMO and LUMO can be visualized to identify the regions of the molecule that are most likely to be involved in electron donation and acceptance, respectively.

Caption: Conceptual diagram of HOMO-LUMO interactions in a chemical reaction.

Conclusion

This technical guide has outlined a comprehensive and scientifically rigorous approach to the quantum chemical calculation of this compound. By following the detailed protocols for geometry optimization, vibrational analysis, and the investigation of electronic properties, researchers can obtain reliable and insightful data. The emphasis on methodological justification and the interpretation of results within established theoretical frameworks ensures the trustworthiness and authority of the computational findings. The principles and workflows described herein are broadly applicable to the study of other organosilicon compounds and related molecular systems, providing a solid foundation for computational chemistry research in drug development and materials science.

References

-

Elsevier. (n.d.). Organosilicon Compounds - 1st Edition. Retrieved from [Link][1]

-

Lee, V. Y., & Sekiguchi, A. (Eds.). (2017). Organosilicon Compounds: Theory and Experiment (Synthesis). Google Books. Retrieved from [2]

-

University of Torino. (n.d.). Silicon Basis-Sets. Retrieved from [Link][12]

-

ResearchGate. (n.d.). The Structural Chemistry of Organosilicon Compounds. Retrieved from [Link][29]

-

Gobato, R., et al. (n.d.). Calculations Using Quantum Chemistry for Inorganic Molecule Simulation BeLi2SeSi. Retrieved from [Link][30]

-

QuantumATK. (2025). Silicon. QuantumATK-2025.06 Documentation. Retrieved from [Link][31]

-

MDPI. (n.d.). Atomistic Simulations of Individual Amphiphilic Carbosilane Dendrimers. Retrieved from [Link][32]

-

ResearchGate. (2020). Gaussian Basis Sets for Crystalline Solids. Retrieved from [Link][33]

-

Wikipedia. (n.d.). Organosilicon chemistry. Retrieved from [Link][3]

-

Q-Chem. (n.d.). Q-Chem 6.4 | Fast, Accurate, Robust Quantum Chemistry. Retrieved from [Link][34]

-

Ames Laboratory. (n.d.). GAMESS: Open Source Quantum Chemistry Software. Retrieved from [Link][16]

-

Demeester, P. (2023). The quantum theory applied to biology. Retrieved from [Link][13]

-

Wikipedia. (n.d.). Basis set (chemistry). Retrieved from [Link][11]

-

iSciTech. (n.d.). Integrated Scientific Computing and Information Technologies - Softwares. Retrieved from [Link][14]

-

DergiPark. (2020). Natural bond orbital (NBO) population analysis and non-linear optical (NLO) properties. Retrieved from [Link][20]

-

Progress in Chemical and Biochemical Research. (n.d.). Investigating DFT Study and NBO Analysis in Different Solvents on Se₂X₂ (X: F, Cl, and Br) Compounds. Retrieved from [Link][23]

-

Research India Publications. (n.d.). Quantum Chemical Computational Studies of Chlorophenylthiazolylnaphthylmethanone. Retrieved from [Link][15]

-

International Research Journal of Education and Technology. (2023). DFT CALCULATIONS ON MOLECULAR STRUCTURE, HOMO LUMO STUDY REACTIVITY DESCRIPTORS OF TRIAZINE DERIVATIVE. Retrieved from [Link][4][35]

-

Journal of Kufa for Chemical Sciences. (n.d.). An Efficient Synthesis and DFT-Assisted Calculations of New 1, 2, 3-Triazole Derivatives. Retrieved from [Link][5]

-

Progress in Chemical and Biochemical Research. (2025). Investigating DFT Study and NBO Analysis in Different Solvents on Se2X2. Retrieved from [Link][24]

-

Natural Bond Orbital. (n.d.). What are "Natural Atomic Orbitals" (NAOs)?. Retrieved from [Link][21]

-

ResearchGate. (n.d.). Quantum chemical pKa prediction for complex organic molecules. Retrieved from [Link][36]

-

University of Wisconsin–Madison. (n.d.). Natural Bond Orbital Analysis - Tutorial Example. Retrieved from [Link][22]

-

MDPI. (2023). Revisiting the Use of Quantum Chemical Calculations in LogP octanol-water Prediction. Retrieved from [Link][37]

-

arXiv. (2018). Quantum chemistry calculations on a trapped-ion quantum simulator. Retrieved from [Link][38]

-

Frontiers. (2021). HOMO–LUMO Gaps and Molecular Structures of Polycyclic Aromatic Hydrocarbons in Soot Formation. Retrieved from [Link][27]

-

ScienceDirect. (2020). DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis. Retrieved from [Link][28]

-

MDPI. (n.d.). Structural, Electronic, Reactivity, and Conformational Features of 2,5,5-Trimethyl-1,3,2-diheterophosphinane-2-sulfide, and Its Derivatives. Retrieved from [Link][25]

-

NIH. (n.d.). Quantum chemical properties of chlorinated polycyclic aromatic hydrocarbons for delta machine learning. Retrieved from [Link][6]

-

ResearchGate. (n.d.). DFT study of molecular structure and vibrations of 3-glycidoxypropyltrimethoxysilane. Retrieved from [Link][7]

-

ResearchGate. (n.d.). DFT/ and TD-DFT/PCM calculations of molecular structure, spectroscopic characterization, NLO and NBO analysis. Retrieved from [Link][8]

-

PubMed. (n.d.). Synthesis, crystal structures HOMO-LUMO analysis and DFT calculation of new complexes of p-substituted dibenzyltin chlorides and 1,10-phenanthroline. Retrieved from [Link][10]

-

ResearchGate. (n.d.). (PDF) Chlorgraphynes: formation path, structure and electronic properties. Retrieved from [Link][39]

-

MDPI. (2023). A Theoretical Investigation of the Structural and Electronic Properties of P/SnBr2 Heterojunctions. Retrieved from [Link][40]

-

NIH. (2023). The Structural Characterisation and DFT-Aided Interpretation of Vibrational Spectra for Cyclo(l-Cys-d-Cys) Cyclic Dipeptide in a Solid State. Retrieved from [Link][18]

-

Spectroscopy Online. (n.d.). Density Functional Theory Investigation on the Molecular Structure and Vibrational Spectra of Triclosan. Retrieved from [Link][9]

-

MDPI. (n.d.). DFT Study of Molecular Structure, Electronic and Vibrational Spectra of Tetrapyrazinoporphyrazine. Retrieved from [Link][19]

Sources

- 1. Organosilicon Compounds - 1st Edition | Elsevier Shop [shop.elsevier.com]

- 2. Organosilicon Compounds: Theory and Experiment (Synthesis) - Google ブックス [books.google.co.jp]

- 3. Organosilicon chemistry - Wikipedia [en.wikipedia.org]

- 4. irjweb.com [irjweb.com]

- 5. researchgate.net [researchgate.net]

- 6. Quantum chemical properties of chlorinated polycyclic aromatic hydrocarbons for delta machine learning - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. Synthesis, crystal structures HOMO-LUMO analysis and DFT calculation of new complexes of p-substituted dibenzyltin chlorides and 1,10-phenanthroline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Basis set (chemistry) - Wikipedia [en.wikipedia.org]

- 12. crystal.unito.it [crystal.unito.it]

- 13. Quantum Biochemistry [quantumbiochemistry.org]

- 14. iscitech.com [iscitech.com]

- 15. ripublication.com [ripublication.com]

- 16. GAMESS: Open Source Quantum Chemistry Software | Ames Laboratory [ameslab.gov]

- 17. ORCA - FACCTs [faccts.de]

- 18. The Structural Characterisation and DFT-Aided Interpretation of Vibrational Spectra for Cyclo(l-Cys-d-Cys) Cyclic Dipeptide in a Solid State - PMC [pmc.ncbi.nlm.nih.gov]

- 19. DFT Study of Molecular Structure, Electronic and Vibrational Spectra of Tetrapyrazinoporphyrazine, Its Perchlorinated Derivative and Their Al, Ga and In Complexes [mdpi.com]

- 20. dergipark.org.tr [dergipark.org.tr]

- 21. NATURAL BOND ORBITAL [nbo7.chem.wisc.edu]

- 22. Natural Bond Orbital Analysis - Tutorial Example [nbo6.chem.wisc.edu]

- 23. pcbiochemres.com [pcbiochemres.com]

- 24. pcbiochemres.com [pcbiochemres.com]

- 25. Structural, Electronic, Reactivity, and Conformational Features of 2,5,5-Trimethyl-1,3,2-diheterophosphinane-2-sulfide, and Its Derivatives: DFT, MEP, and NBO Calculations | MDPI [mdpi.com]

- 26. Assessing Reactivity with LUMO and HOMO Energy Gap-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 27. Frontiers | HOMO–LUMO Gaps and Molecular Structures of Polycyclic Aromatic Hydrocarbons in Soot Formation [frontiersin.org]

- 28. DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. Calculations Using Quantum Chemistry for Inorganic Molecule Simulation BeLi2SeSi, Science Journal of Analytical Chemistry, Science Publishing Group [sciencepublishinggroup.com]

- 31. Silicon — | QuantumATKX-2025.06 Documentation [docs.quantumatk.com]

- 32. mdpi.com [mdpi.com]

- 33. researchgate.net [researchgate.net]

- 34. Q-Chem 6.4 | Fast, Accurate, Robust Quantum Chemistry | Q-Chem [q-chem.com]

- 35. DFT CALCULATIONS ON MOLECULAR STRUCTURE, HOMO LUMO STUDY REACTIVITY DESCRIPTORS OF TRIAZINE DERIVATIVE [irjweb.com]

- 36. researchgate.net [researchgate.net]

- 37. mdpi.com [mdpi.com]

- 38. [1803.10238] Quantum chemistry calculations on a trapped-ion quantum simulator [arxiv.org]

- 39. researchgate.net [researchgate.net]

- 40. mdpi.com [mdpi.com]

An In-depth Technical Guide to p-Chlorophenyltrimethylsilane: Properties, Synthesis, and Applications

Introduction

p-Chlorophenyltrimethylsilane, also known as (4-chlorophenyl)trimethylsilane, is a versatile organosilicon compound of significant interest in modern organic and materials chemistry.[1][2] Its unique bifunctional nature, featuring a stable trimethylsilyl group attached to a para-substituted chlorinated benzene ring, makes it a valuable building block in complex molecular architectures. The trimethylsilyl moiety can act as a bulky, lipophilic group or a synthetic handle, while the chloro-substituent provides a reactive site for a variety of cross-coupling reactions.[1] This guide offers a comprehensive overview of its physicochemical properties, primary synthetic methodologies, spectroscopic characterization, and key applications, providing researchers and development professionals with the technical insights required for its effective utilization.

Physicochemical and Molecular Properties

This compound is typically a straw-colored liquid under standard conditions.[3] The molecule's properties are a direct consequence of its structure: the non-polar trimethylsilyl and chlorophenyl groups result in low water solubility. The silicon-carbon bond is notably stable, yet the entire molecule serves as a precursor for more complex derivatives.

Table 1: Core Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 10557-71-8 | [1][2][] |

| Molecular Formula | C₉H₁₃ClSi | [1][2][] |

| Molecular Weight | 184.74 g/mol | [1][3][] |

| Appearance | Straw Liquid | [3] |

| Density | 0.995 g/mL at 25 °C | [1][] |

| Boiling Point | 208.9 °C at 760 mmHg; 98-100 °C at 20 mmHg | [2][] |

| Flash Point | 79.3 °C | [2][3] |

| Refractive Index | 1.494 | [2] |

| InChI Key | LCQUSGXMZKOTPG-UHFFFAOYSA-N | [3][] |

| Canonical SMILES | C(C)C1=CC=C(C=C1)Cl | [3][] |

Synthesis and Purification

The most direct and widely adopted method for synthesizing aryl-silicon bonds, as seen in this compound, is the Grignard reaction.[5][6] This pathway is favored due to the high nucleophilicity of the organomagnesium reagent, which readily attacks the electrophilic silicon center of chlorotrimethylsilane.

Causality of Method Selection: The Grignard Pathway

The Grignard reaction is the method of choice for several reasons. First, the starting material, 1-bromo-4-chlorobenzene or 1,4-dichlorobenzene, is commercially available and relatively inexpensive. Second, the formation of the Grignard reagent from these precursors is a well-established and high-yielding process.[5] The resulting carbanion is a potent nucleophile, perfectly suited to attack the silicon atom in chlorotrimethylsilane (TMSCl), displacing the chloride ion and forming the robust C-Si bond.[7][8] Anhydrous ether solvents like diethyl ether or tetrahydrofuran (THF) are critical, as they solvate the magnesium center, stabilizing the Grignard reagent, while being unreactive towards it.[6][8]

Diagram 1: Grignard Synthesis Workflow

Caption: Workflow for the synthesis of this compound via Grignard reaction.

Experimental Protocol: Synthesis via Grignard Reagent

Self-Validation Statement: This protocol incorporates anhydrous conditions and specific workup steps to prevent premature quenching of the Grignard reagent and to ensure the removal of magnesium salts, leading to a pure final product.

-

Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. All glassware must be rigorously flame-dried under a stream of dry nitrogen to ensure anhydrous conditions.

-

Magnesium Activation: Place magnesium turnings in the flask. Add a small crystal of iodine to activate the magnesium surface; the disappearance of the iodine color indicates activation.[6]

-

Grignard Formation: Add anhydrous diethyl ether or THF to the flask. Dissolve 1-bromo-4-chlorobenzene in anhydrous ether in the dropping funnel and add it dropwise to the magnesium suspension at a rate that maintains a gentle reflux.[5] After the addition is complete, continue to reflux the mixture for 1-2 hours to ensure complete formation of the Grignard reagent.

-

Silylation: Cool the reaction mixture to 0 °C. Add a solution of chlorotrimethylsilane (TMSCl) in anhydrous ether dropwise from the dropping funnel.[9] An exothermic reaction will occur. Control the addition rate to maintain the temperature below 10 °C. After addition, allow the mixture to warm to room temperature and stir for several hours.

-

Workup: Cool the mixture again to 0 °C and quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). This step hydrolyzes any remaining Grignard reagent and magnesium salts.

-

Extraction and Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄). Filter the drying agent and remove the solvent under reduced pressure.

-

Final Purification: Purify the resulting crude oil by vacuum distillation to obtain pure this compound.[]

Spectroscopic and Analytical Characterization

Confirmation of the structure and purity of the synthesized this compound is achieved through a combination of spectroscopic techniques. Each method provides unique information about the molecule's framework.

Table 2: Key Spectroscopic Data for this compound

| Technique | Expected Observations |

| ¹H NMR | Singlet at ~0.25 ppm (9H, Si-(CH₃)₃). Two doublets in the aromatic region, ~7.2-7.5 ppm (4H, AA'BB' system). |

| ¹³C NMR | Signal at ~ -1.0 ppm (Si-CH₃). Aromatic signals between ~128-140 ppm. |

| IR (Infrared) | ~1250 cm⁻¹ (Si-CH₃ symmetric deformation), ~840 cm⁻¹ (Si-C stretch), ~1090 cm⁻¹ (C-Cl stretch), ~3050 cm⁻¹ (Aromatic C-H stretch). |

| MS (Mass Spec) | Molecular ion (M⁺) peak at m/z 184, with a characteristic M+2 isotope peak at m/z 186 in an ~3:1 ratio, confirming the presence of one chlorine atom. |

Note: Specific shifts and frequencies can vary slightly based on the solvent and instrument used. The data presented are typical values.[10]

Chemical Reactivity and Synthetic Utility

The utility of this compound in drug development and materials science stems from the distinct reactivity of its two functional domains: the C-Cl bond on the aromatic ring and the aryl-Si bond.

Reactivity of the Chlorinated Aromatic Ring

The primary application of this molecule is as a substrate in metal-catalyzed cross-coupling reactions. The carbon-chlorine bond, while less reactive than its bromine or iodine counterparts, can be effectively activated by modern palladium or nickel catalyst systems. This allows for the construction of new carbon-carbon or carbon-heteroatom bonds, making it a valuable building block for complex organic molecules.[1]

Diagram 2: Role in Suzuki Cross-Coupling

Caption: Use of this compound in a Suzuki cross-coupling reaction.

Experimental Protocol: Suzuki Cross-Coupling

Self-Validation Statement: This protocol employs an inert atmosphere and a specific palladium catalyst/base system known to be effective for activating less reactive aryl chlorides, ensuring the viability of the cross-coupling reaction.

-

Inert Atmosphere: To a Schlenk flask, add this compound, the desired arylboronic acid (1.1 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base like potassium carbonate (2.0 equivalents).

-

Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. Add a degassed solvent system, typically a mixture of toluene and water.

-

Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent like ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the coupled product.

Handling and Safety Precautions

This compound is a chemical that requires careful handling. While specific safety data can vary by supplier, the related compound chlorotrimethylsilane is known to be highly flammable, corrosive, and reacts violently with water.[11][12][13] Users should always consult the specific Safety Data Sheet (SDS) before handling.

Table 3: General Safety and Handling Guidelines

| Hazard Category | Precautionary Measures |

| Flammability | Highly flammable liquid and vapor. Keep away from heat, sparks, open flames, and hot surfaces.[11][12] Use explosion-proof equipment.[11] |

| Corrosivity | Causes severe skin burns and eye damage.[11][12] Wear protective gloves, clothing, and eye/face protection.[11] |

| Toxicity | Toxic if swallowed or inhaled; harmful in contact with skin.[11][12] Use only outdoors or in a well-ventilated area.[11] |

| Reactivity | Reacts with water and protic solvents. Handle under an inert, dry atmosphere.[11][13] |

| Storage | Store in a well-ventilated, dry place. Keep container tightly closed and store locked up.[1][11] |

Conclusion

This compound is a strategically important reagent in synthetic chemistry. Its physical properties make it suitable for standard organic reaction conditions, while its dual chemical reactivity allows for sequential, selective functionalization. By leveraging the C-Cl bond for cross-coupling reactions and utilizing the trimethylsilyl group for other transformations or as a stable substituent, chemists can access a wide array of complex molecules for applications in pharmaceuticals, agrochemicals, and materials science.[1] A thorough understanding of its synthesis, properties, and reactivity is paramount for its successful application in research and development.

References

-

MySkinRecipes. (n.d.). This compound. Retrieved from MySkinRecipes. [Link]

-

Jasperse, J. (n.d.). Grignard Reaction. Chem 355. Retrieved from a university course material. [Link]

-

Wikipedia. (n.d.). Grignard reagent. Retrieved from Wikipedia. [Link]

-

Tuulmets, A., et al. (2004). Grignard reaction with chlorosilanes in THF: a kinetic study. The Journal of Organic Chemistry, 69(15), 5071-6. [Link]

-

Adichemistry. (n.d.). Grignard Reagent | Reactions | Preparation | Mechanism. Retrieved from Adichemistry. [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. This compound | 10557-71-8 [chemnet.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 5. web.mnstate.edu [web.mnstate.edu]

- 6. Grignard reagent - Wikipedia [en.wikipedia.org]

- 7. Grignard reaction with chlorosilanes in THF: a kinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. adichemistry.com [adichemistry.com]

- 9. nbinno.com [nbinno.com]

- 10. This compound(10557-71-8) 1H NMR [m.chemicalbook.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. fishersci.com [fishersci.com]

CAS number and IUPAC name for p-chlorophenyltrimethylsilane

An In-depth Technical Guide to (4-chlorophenyl)trimethylsilane: Properties, Synthesis, and Applications in Modern Drug Discovery

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of (4-chlorophenyl)trimethylsilane, a versatile organosilicon reagent. We will delve into its fundamental properties, established synthetic routes, and its critical role as a building block in the synthesis of complex organic molecules, particularly within the pharmaceutical industry. The information is curated for researchers, chemists, and professionals in drug development who require a deep technical understanding of this compound.

Core Compound Identification and Properties

(4-chlorophenyl)trimethylsilane is an organosilicon compound featuring a trimethylsilyl group attached to a benzene ring at the para position relative to a chlorine atom. This structure provides a unique combination of reactivity and stability, making it a valuable intermediate in organic synthesis.

-

IUPAC Name: (4-chlorophenyl)trimethylsilane[]

-

CAS Number: 10557-71-8[2]

-

Synonyms: p-Chlorophenyltrimethylsilane, 1-Chloro-4-(trimethylsilyl)benzene[]

Physicochemical Data

The physical and chemical properties of (4-chlorophenyl)trimethylsilane are summarized in the table below. This data is essential for its appropriate handling, storage, and use in experimental setups.

| Property | Value | Source |

| Molecular Formula | C₉H₁₃ClSi | [][3] |

| Molecular Weight | 184.74 g/mol | [][3] |

| Appearance | Colorless liquid | [4] (by analogy) |

| Density | 0.995 g/cm³ at 25 °C | [][3] |

| Boiling Point | 98-100 °C at 20 mmHg | [] |

| InChI Key | LCQUSGXMZKOTPG-UHFFFAOYSA-N | [][2] |

| SMILES | C--INVALID-LINK--(C)C1=CC=C(C=C1)Cl | [] |

Synthesis of (4-chlorophenyl)trimethylsilane: A Validated Protocol

The most common and efficient method for the laboratory-scale synthesis of (4-chlorophenyl)trimethylsilane is through the Grignard reaction. This pathway involves the reaction of a Grignard reagent, formed from 4-chlorobromobenzene, with trimethylsilyl chloride. The causality behind this choice lies in the high nucleophilicity of the Grignard reagent towards the electrophilic silicon center of trimethylsilyl chloride, leading to the formation of a stable carbon-silicon bond.

Experimental Workflow: Grignard Synthesis

The following diagram illustrates the key steps in the synthesis process.

Caption: Grignard synthesis of (4-chlorophenyl)trimethylsilane.

Detailed Step-by-Step Methodology

This protocol is designed to be self-validating, with clear checkpoints for reaction progress and purity assessment.

-

Preparation (Inert Atmosphere):

-

Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

Place magnesium turnings in the flask.

-

Add a small crystal of iodine to initiate the reaction.

-

-

Grignard Reagent Formation:

-

Dissolve 4-chlorobromobenzene in anhydrous tetrahydrofuran (THF).

-

Add this solution dropwise to the magnesium turnings. An exothermic reaction should commence.

-

Once the addition is complete, reflux the mixture gently until the magnesium is consumed, indicating the formation of p-chlorophenylmagnesium bromide.

-

-

Silylation Reaction:

-

Cool the Grignard reagent solution to 0 °C in an ice bath.

-

Add a solution of trimethylsilyl chloride in anhydrous THF dropwise via the dropping funnel. Maintain the temperature below 10 °C.

-

After addition, allow the mixture to warm to room temperature and stir for several hours to ensure complete reaction.

-

-

Workup and Isolation:

-

Cool the reaction mixture again to 0 °C.

-

Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent and remove the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation to yield pure (4-chlorophenyl)trimethylsilane as a colorless liquid.

-

Applications in Pharmaceutical and Agrochemical Synthesis

(4-chlorophenyl)trimethylsilane serves as a pivotal building block in organic synthesis, primarily due to the unique reactivity of the C-Si bond and the presence of the chloro-substituent.[3] Its chloro-substituted aromatic ring is primed for cross-coupling reactions, a cornerstone of modern drug discovery.[3]

Role in Palladium-Catalyzed Cross-Coupling Reactions

The trimethylsilyl group can act as a "masked" nucleophile in palladium-catalyzed cross-coupling reactions, such as the Hiyama coupling. This provides a distinct advantage over more reactive organometallic reagents, offering greater functional group tolerance and milder reaction conditions.

Caption: Hiyama coupling using an arylsilane substrate.

The presence of the chlorine atom on the phenyl ring provides an additional reactive handle. This allows for sequential, site-selective cross-coupling reactions. For instance, a Hiyama coupling can be performed at the silyl-bearing position, followed by a Suzuki or Buchwald-Hartwig coupling at the chloro-position, enabling the efficient construction of complex, multi-substituted aromatic systems. This strategy is highly valuable in creating libraries of compounds for drug screening. The importance of chlorinated compounds in pharmaceuticals is well-established, with over 250 FDA-approved drugs containing chlorine.[5][6]

Safety, Handling, and Storage

As with all organosilicon halides and related compounds, proper safety protocols are paramount. While specific data for this compound is limited, guidelines for structurally similar compounds like chlorotrimethylsilane provide a strong basis for safe handling.

-

Handling: Use in a well-ventilated chemical fume hood.[7] Wear appropriate personal protective equipment (PPE), including safety goggles with side shields, a face shield, and chemical-resistant gloves.[8] Avoid contact with skin, eyes, and inhalation of vapors.[8] All equipment should be grounded to prevent static discharge.[7]

-

Storage: Store in a cool, dry place away from sources of ignition.[8] The container must be kept tightly closed and stored under an inert atmosphere (e.g., nitrogen or argon) as the compound is sensitive to moisture.[7]

-

Incompatibilities: Avoid contact with water, strong oxidizing agents, strong acids, strong bases, and alcohols.[7] Reaction with water will likely produce hydrogen chloride gas.

Conclusion

(4-chlorophenyl)trimethylsilane is a reagent of significant utility in modern organic synthesis. Its defined physicochemical properties, straightforward synthesis via the Grignard reaction, and dual reactivity make it an invaluable tool for medicinal chemists. The ability to participate in sequential cross-coupling reactions allows for the efficient and controlled construction of complex molecular architectures, accelerating the discovery and development of novel therapeutic agents.

References

- 2. (4-Chlorophenyl)(trimethyl)silane [webbook.nist.gov]

- 3. This compound [myskinrecipes.com]

- 4. Chlorotrimethylsilane | (CH3)3SiCl | CID 6397 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. cdhfinechemical.com [cdhfinechemical.com]

The Advent of an Arylsilane: A Technical Guide to the Discovery and Historical Synthesis of p-Chlorophenyltrimethylsilane

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the discovery and historical synthesis of p-chlorophenyltrimethylsilane, a key building block in modern organic chemistry. By examining the foundational work of pioneers in organosilicon chemistry, this document offers insights into the early synthetic methodologies and the scientific reasoning that paved the way for the development of this versatile reagent.

Introduction: The Dawn of Organosilicon Chemistry

The journey into the world of organosilicon compounds, materials that uniquely bridge the gap between organic and inorganic chemistry, was spearheaded by the visionary work of English chemist Frederic Stanley Kipping in the early 20th century. Kipping's extensive research laid the groundwork for understanding the synthesis and reactivity of compounds containing a carbon-silicon bond. His investigations, alongside the development of powerful synthetic tools like the Grignard reaction, set the stage for the creation of a vast array of novel organosilane molecules.

It was within this exciting and rapidly evolving field that American chemist Henry Gilman emerged as a towering figure. Recognized as the "father of organometallic chemistry," Gilman's prolific research at Iowa State University significantly advanced our understanding and application of organometallic reagents, including those of silicon. While a single, definitive publication announcing the "discovery" of this compound is not readily apparent in the historical record, the collective work of Gilman and his contemporaries in the 1940s and 1950s on the synthesis of substituted arylsilanes strongly points to this era for its first preparation and characterization.

The Prevailing Synthetic Strategy: The Grignard Reaction

The Grignard reaction, discovered by Victor Grignard in 1900, quickly became the workhorse for forming carbon-carbon and carbon-heteroatom bonds. Its application to organosilicon chemistry was a logical and fruitful extension, providing a reliable method for the synthesis of arylsilanes like this compound.

Mechanistic Causality

The synthesis of this compound via the Grignard reaction hinges on the umpolung (polarity reversal) of the carbon atom in the aryl halide. In p-dichlorobenzene, the carbon atom attached to the chlorine is electrophilic. The formation of the Grignard reagent, p-chlorophenylmagnesium chloride, transforms this carbon into a potent nucleophile. This nucleophilic carbon can then readily attack the electrophilic silicon atom in trimethylchlorosilane, displacing the chloride and forming the desired carbon-silicon bond. The choice of an ether solvent, such as diethyl ether or tetrahydrofuran (THF), is crucial as it solvates the magnesium ion, stabilizing the Grignard reagent.

Experimental Workflow: Grignard Synthesis

The following diagram illustrates the logical flow of the historical Grignard synthesis of this compound.

Caption: Workflow for the Grignard synthesis of this compound.

Step-by-Step Historical Protocol

The following protocol is a representation of the likely method used in the mid-20th century, based on the established procedures of the Gilman school.

Materials:

-

p-Dichlorobenzene

-

Magnesium turnings

-

Iodine (crystal, as initiator)

-

Anhydrous diethyl ether

-

Trimethylchlorosilane

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

Procedure:

-

Preparation of the Grignard Reagent:

-

A three-necked, round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer is flame-dried under a nitrogen atmosphere to ensure anhydrous conditions.

-

Magnesium turnings and a crystal of iodine are placed in the flask.

-

A solution of p-dichlorobenzene in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is initiated, as evidenced by the disappearance of the iodine color and the gentle refluxing of the ether. The mixture is stirred and refluxed until the magnesium is consumed.

-

-

Silylation:

-

The flask containing the freshly prepared p-chlorophenylmagnesium chloride is cooled in an ice bath.

-

A solution of trimethylchlorosilane in anhydrous diethyl ether is added dropwise with vigorous stirring. A white precipitate of magnesium salts forms.

-

After the addition is complete, the reaction mixture is stirred at room temperature for several hours to ensure complete reaction.

-

-

Work-up and Isolation:

-

The reaction mixture is carefully poured onto a mixture of crushed ice and a saturated aqueous solution of ammonium chloride to quench any unreacted Grignard reagent and to dissolve the magnesium salts.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic extracts are washed with water and brine, then dried over anhydrous magnesium sulfate.

-

The solvent is removed by distillation, and the crude product is purified by fractional distillation under reduced pressure to yield this compound.

-

An Alternative Historical Route: The Wurtz-Fittig Reaction

While the Grignard reaction was the more prevalent method, the Wurtz-Fittig reaction also provided a viable, albeit often lower-yielding, pathway to arylsilanes. This reaction involves the coupling of an aryl halide and an alkyl halide in the presence of sodium metal.

Mechanistic Considerations

The Wurtz-Fittig reaction is believed to proceed through either a radical-based or an organosodium intermediate mechanism. In the context of synthesizing this compound, p-dichlorobenzene would react with trimethylchlorosilane in the presence of sodium metal. The high reactivity of sodium metal makes this reaction less selective and more prone to side reactions, such as the formation of biphenyl derivatives, compared to the Grignard synthesis.

Reaction Scheme: Wurtz-Fittig Synthesis

Caption: The Wurtz-Fittig reaction for this compound synthesis.

Historical Characterization: Identifying the Unseen

In the mid-20th century, the analytical toolkit available to chemists was vastly different from today's sophisticated spectroscopic methods. The characterization and confirmation of the structure of a newly synthesized compound like this compound relied on a combination of physical property measurements and elemental analysis.

| Parameter | Method | Purpose |

| Boiling Point | Distillation at a specific pressure | A key physical constant for a pure liquid, used for identification and assessment of purity. |